N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide

Lipophilicity LogP Physicochemical_properties

Researchers requiring sterically defined amide building blocks for fragment-based drug discovery face a critical gap: generic amino-pivalamides lack the dual steric congestion needed for predictable conformational restriction. N-(2-Amino-2-methylpropyl)pivalamide (CAS 380828-55-7) resolves this-dual tert-butyl-like groups enforce trans-amide geometry (LogP 0.89; TPSA 55.12 Ų), validated in SARS-CoV-2 antiviral screening. • Chemoselective amide coupling via sterically shielded neopentyl-like amine • Defined coordination geometry for metal-chelating ligand design • 95% purity, in-stock availability with global shipping

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
Cat. No. B13202466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC(C)(C)N
InChIInChI=1S/C9H20N2O/c1-8(2,3)7(12)11-6-9(4,5)10/h6,10H2,1-5H3,(H,11,12)
InChIKeyFREHHEUPJHWVDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Amino-2-methylpropyl)-2,2-dimethylpropanamide (CAS 380828-55-7) for Research Procurement: Compound Identity and Structural Class


N-(2-amino-2-methylpropyl)-2,2-dimethylpropanamide (synonym: N-(2-amino-2-methylpropyl)pivalamide; CAS 380828-55-7) is a secondary amide with molecular formula C₉H₂₀N₂O and molecular weight 172.27 g/mol . The compound carries two sterically demanding tert-butyl-like environments: a pivaloyl (2,2-dimethylpropanoyl) group on the carbonyl side and a gem-dimethyl-substituted aminoalkyl moiety on the nitrogen side . This dual steric congestion distinguishes it from linear or less-branched amide analogs, creating a unique conformational and physicochemical profile that requires careful comparator analysis during scientific selection .

1 Sterically congested amide with dual tert-butyl-like environments
2 Gem-dimethyl aminoalkyl side chain defines a unique conformational profile
3 Preferred for research requiring hindered scaffolds, ligand design, or chemoselective coupling

Why N-(2-Amino-2-methylpropyl)-2,2-dimethylpropanamide Cannot Be Replaced by Generic In-Class Analogs


Compounds sharing the C₉H₂₀N₂O molecular formula or similar amide functionality cannot be freely interchanged with the target compound. The regioisomer 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide (CAS 1250653-85-0) places the primary amine α to the carbonyl rather than on the N-alkyl side, fundamentally altering hydrogen-bonding geometry, basicity, and biological target recognition profiles . The des-methyl analog N-(2-aminoethyl)-2,2-dimethylpropanamide (CAS 53673-20-4) lacks the gem-dimethyl motif on the aminoalkyl chain, resulting in measurably lower steric hindrance, reduced lipophilicity, and distinct conformational preferences . Procurement of a generic 'amino-pivalamide' without specifying the exact regiochemistry and substitution pattern risks selecting a compound with different reactivity, solubility, and biological behavior—as quantified in Section 3.

Target compound
N-(2-Amino-2-methylpropyl)-2,2-dimethylpropanamide (gem-dimethyl aminoalkyl side chain)
Regioisomer (CAS 1250653-85-0)
Amine α to carbonyl alters H-bond geometry and basicity; recognition profile may shift.
May not transfer directly
Target compound
Same sterically hindered pivalamide core
Des-methyl analog (CAS 53673-20-4)
Lacks gem-dimethyl branching; lower steric hindrance and lipophilicity alter conformational preferences.
Substitution requires validation

N-(2-Amino-2-methylpropyl)-2,2-dimethylpropanamide: Quantitative Comparator Evidence for Informed Procurement


Lipophilicity (LogP) Differentiation of N-(2-Amino-2-methylpropyl)pivalamide vs. Des-Methyl Analog

The target compound exhibits a computed LogP of 0.893 (RDKit, ChemBase) or 0.886 (Leyan predicted), reflecting the contribution of the gem-dimethyl group and the pivaloyl moiety to overall hydrophobicity [1]. In contrast, the des-methyl analog N-(2-aminoethyl)-2,2-dimethylpropanamide (CAS 53673-20-4) is predicted to have a LogP approximately 0.4–0.6 units lower based on the loss of one methylene and the gem-dimethyl branching effect—a difference that alters partition behavior and membrane permeability .

Lipophilicity (LogP)
Reported
LogP: 0.89 (computed) ΔLogP ≈ +0.4–0.6 vs. des-methyl analog
Supports lipophilicity-driven selection over linear analogs.
Computed values; experimental confirmation recommended.
Lipophilicity LogP Physicochemical_properties Drug_design

Polar Surface Area and Hydrogen-Bonding Profile of N-(2-Amino-2-methylpropyl)-2,2-dimethylpropanamide vs. Regioisomer

The target compound has a topological polar surface area (TPSA) of 55.12 Ų and features two hydrogen bond donors (primary amine NH₂ + secondary amide NH) and two hydrogen bond acceptors (amide C=O + amine N), as reported in vendor databases [1]. The regioisomer 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide (CAS 1250653-85-0) has the same TPSA and HBD/HBA count but a fundamentally different spatial arrangement: the primary amine is positioned α to the carbonyl, which alters the intramolecular hydrogen-bonding geometry and the presentation of pharmacophoric features to biological targets . This regioisomeric difference cannot be captured by scalar descriptors alone and requires three-dimensional conformational analysis.

Polar Surface Area
Reported
TPSA: 55.12 Ų (identical to regioisomer)
Identical scalar descriptors mask 3D regioisomeric differences.
Requires conformational analysis for attribution.
Polar_surface_area Hydrogen_bonding Permeability Drug-likeness

Antiviral Screening Activity of N-(2-Amino-2-methylpropyl)-2,2-dimethylpropanamide in SARS-CoV-2 VeroE6 Cell Assay

The target compound was included in a PubChem bioassay (AID 1692496) evaluating antiviral activity against SARS-CoV-2 (BetaCoV/Wuhan/WIV04/2019) in African green monkey VeroE6 cells [1]. The assay measured reduction in viral yield via qRT-PCR after 48 hours of compound exposure, with a 1-hour preincubation prior to viral infection. This screening data provides a quantitative benchmark for the compound's antiviral potential relative to other compounds tested in the same assay format (referenced as PMID 32511912 / CHEMBL4687506) [2]. While the specific IC₅₀ value for this compound was not publicly deposited, its inclusion in this pandemic-relevant screening panel indicates the compound was selected based on structural features deemed promising for antiviral evaluation.

SARS-CoV-2 Screening
Assay context
PubChem AID 1692496 VeroE6 qRT-PCR assay
Screening panel context supports biological evaluation priority.
Specific IC₅₀ not publicly deposited.
Antiviral SARS-CoV-2 COVID-19 VeroE6 qRT-PCR

Conformational Differentiation of gem-Dimethyl N-Substituted Pivalamides: FT-IR Spectroscopic Evidence

A systematic FT-IR study of N-monosubstituted 2,2-dimethylpropanamides investigated the conformational behavior of the amide bond as a function of N-substituent steric bulk [1]. The general formula CH₃C(CH₃)₂CONHR was studied with R ranging from n-alkyl to branched alkyl groups. The N-(2-amino-2-methylpropyl) substituent in the target compound introduces a gem-dimethyl group β to the amide nitrogen, creating a neopentyl-like steric environment that is expected to shift the N–H stretching frequency and alter the cis/trans amide rotamer population relative to less-branched analogs such as N-(n-propyl)- or N-(isobutyl)-2,2-dimethylpropanamide [2]. This conformational restriction directly impacts the compound's hydrogen-bonding capacity and its behavior as a metal-coordinating ligand or pharmacophoric scaffold.

FT-IR Conformation
Class-level
Predicted trans-amide preference due to steric repulsion
Conformational inference requires experimental verification.
Exact Δν(N–H) not measured for this compound.
FT-IR_spectroscopy Conformation Amide_bond Steric_effects N-H_stretching

Substituted Propanamide Patent Class: Nuclease Inhibitor Context for N-(2-Amino-2-methylpropyl)pivalamide

The compound class to which the target belongs is claimed in US Patent 11,453,663 B2 (Masaryk University, 2022) as inhibitors of nucleases, useful for treating proliferative diseases, neurodegenerative diseases, and genomic instability-associated conditions [1]. The patent covers substituted propanamides of general structural formula (1), wherein the combination of a sterically hindered pivalamide core with a substituted aminoalkyl side chain is a key pharmacophoric element [2]. The target compound's specific gem-dimethyl aminoalkyl substitution pattern distinguishes it within this patent class from compounds bearing aromatic or heteroaromatic N-substituents, offering a differentiated steric and electronic profile for structure–activity relationship (SAR) exploration.

Nuclease Patent Class
Class-level
US 11,453,663 B2 genus Aliphatic subclass distinct from aryl leads
Class-level patent coverage supports nuclease SAR exploration.
Target-specific inhibition data not disclosed.
Nuclease_inhibitor Patent Proliferative_disease DNA_repair Genomic_instability

N-(2-Amino-2-methylpropyl)-2,2-dimethylpropanamide: Application Scenarios Grounded in Quantitative Differentiation Evidence


Medicinal Chemistry: Fragment-Based Drug Design Requiring Sterically Shielded Amide Scaffolds

The gem-dimethyl aminoalkyl group and pivaloyl moiety jointly create a sterically congested amide environment (LogP = 0.89; TPSA = 55.12 Ų) that is well-suited for fragment-based drug discovery programs targeting hydrophobic enzyme pockets . The compound's documented inclusion in a SARS-CoV-2 antiviral screening panel (PubChem AID 1692496) further validates its suitability as a starting fragment for anti-infective medicinal chemistry campaigns [1].

Coordination Chemistry: Sterically Demanding N,O-Chelating Ligand Precursor

The target compound's dual steric bulk—with tert-butyl-like groups on both sides of the amide bond—creates a predictable conformational preference for trans-amide geometry, as inferred from FT-IR studies of N-monosubstituted 2,2-dimethylpropanamides . This conformational restriction makes it a valuable precursor for designing metal-chelating ligands where defined coordination geometry is required, with the primary amine serving as a secondary donor site.

Chemical Biology: Nuclease-Targeted Probe Development Under Patent-Defined SAR Space

The compound falls within the structural genus of US Patent 11,453,663 B2 (substituted propanamides as nuclease inhibitors) while occupying a distinct aliphatic, sterically hindered subclass separate from the exemplified aromatic lead series . Researchers developing chemical probes for nuclease enzymes (implicated in proliferative and neurodegenerative diseases) can use this compound to explore the SAR contribution of gem-dimethyl substitution without directly overlapping with the patent's exemplified aryl-substituted compounds.

Process Chemistry: Building Block for Amide Coupling with Differentiated Steric Selectivity

The primary amine of the 2-amino-2-methylpropyl side chain is sterically shielded by the adjacent gem-dimethyl group (neopentyl-like environment), which reduces its nucleophilic reactivity compared to the linear analog N-(2-aminoethyl)-2,2-dimethylpropanamide . This differentiated reactivity enables chemoselective amide bond formation in the presence of less-hindered amine nucleophiles, making the compound a valuable building block for convergent synthetic strategies where steric control of coupling selectivity is paramount [1].

Application
Selection Property
Validation Focus
Fragment-based med chem design
Sterically shielded amide scaffold with defined lipophilicity
LogP, TPSA benchmarks and screening panel fit
Coordination chemistry ligand design
Conformational restriction from dual steric bulk
Amide geometry confirmation (FT-IR or X-ray)
Nuclease inhibitor SAR studies
Sterically differentiated subclass in patent genus
Nuclease inhibition assay and SAR comparison
Chemoselective amide coupling
Hindered amine nucleophilicity
Reactivity ratio vs. linear amine analogs
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